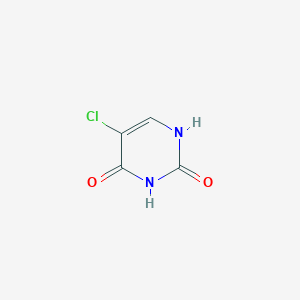

5-Chlorouracil

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBZKVVGZNMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075137 | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-81-1 | |

| Record name | 5-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4V03RNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 5 Chlorouracil and Its Analogues

Established Synthetic Pathways for 5-Chlorouracil

The synthesis of this compound can be achieved through various routes, broadly categorized into multi-step reaction methodologies and direct functionalization approaches of the uracil (B121893) ring.

Multi-step Reaction Methodologies

Traditional methods for synthesizing this compound often involved multi-step processes. An early approach relied on the chlorination of uracil using phosphorus oxychloride (POCl3). This method typically required elevated temperatures, often exceeding 100°C, and prolonged reaction times, sometimes ranging from 12 to 24 hours, under anhydrous conditions. fishersci.pt While effective, this route was associated with drawbacks such as the use of corrosive reagents, the generation of toxic byproducts like hydrochloric acid, and moderate yields, typically in the range of 50-60%. fishersci.pt

Another multi-step synthesis route is illustrated in the preparation of 6-(2-Aminoethyl)amino-5-chlorouracil, a derivative of this compound. This synthesis commences from 6-aminouracil (B15529) derivatives and involves a condensation reaction with chloroacetyl chloride, followed by a fusion step with malononitrile (B47326) to introduce the 2-aminoethylamino moiety. wikipedia.org

Furthermore, a method for preparing 2,4,5-trichloropyrimidine (B44654) involves the initial formation of this compound by reacting uracil with sodium hypochlorite (B82951) under acidic conditions. uni.lu This intermediate this compound is then subsequently reacted with bis(trichloromethyl) carbonate to yield 2,4,5-trichloropyrimidine. uni.lu This method for this compound synthesis involves stirring and reacting at 5-25 °C until the uracil is largely consumed, followed by heating to 95-100 °C, cooling, filtering, and drying to obtain this compound with high purity (not lower than 99% by HPLC in some embodiments). uni.lu

Direct Functionalization Approaches of the Uracil Ring

Direct functionalization of the uracil ring offers more streamlined synthetic routes to this compound. Modern strategies have moved towards milder chlorinating agents compared to the traditional use of POCl3. One such approach utilizes N-chlorosuccinimide (NCS) in a solvent system typically composed of acetic acid and acetic anhydride (B1165640). fishersci.pt This method involves an initial activation of the uracil ring, followed by the chlorination step. fishersci.pt The acetic acid/acetic anhydride system serves as both the solvent and a catalyst, facilitating the protonation of the uracil ring to enhance its reactivity towards electrophilic chlorination by NCS. fishersci.pt Optimization parameters for this method include temperature, with 60°C being optimal for balancing reaction rate and byproduct formation, and the molar ratio of uracil to NCS, where a 1:1.3 ratio maximizes chlorine incorporation. fishersci.pt

Direct amination of this compound at the 6-position represents another direct functionalization strategy, although it is noted as being less documented. This can theoretically be achieved using methods such as Mitsunobu conditions or transition metal-catalyzed coupling reactions, for instance, palladium-mediated C–N coupling. wikipedia.org

Direct C-H arylations of protected uracils, including functionalization at the 5-position, have also been developed using palladium catalysis. uni.lu The regioselectivity of these reactions can be influenced by the reaction conditions, such as the presence or absence of additives like copper(I) iodide. uni.lu

Synthesis of 5-Chloro-2'-deoxyuridine (B16210) (CldU) and Related Nucleoside Precursors

The synthesis of 5-chloro-2'-deoxyuridine (CldU), a nucleoside analogue of this compound, is of particular interest due to its use as a thymidine (B127349) analogue that can be incorporated into DNA. nih.gov, uni.lu, abcam.com CldU can be synthesized from commercially available 2'-deoxyuridine (B118206) (dU) using established methods. fishersci.ca One such method involves the conversion of 2'-deoxyuridine to CldU according to published procedures. fishersci.ca

A mild and efficient methodology has been developed for the synthesis of 5-halogeno uracil nucleosides, including 5-chloro-2'-deoxyuridine. This method involves the reaction of 2'-deoxyuridine (or other nucleosides like uridine (B1682114) or arabinouridine) with a halogenating agent such as iodine monochloride or N-chloro(bromo)succinimide in the presence of sodium azide. guidetopharmacology.org These reactions are typically conducted at temperatures between 25 and 45 °C and proceed through the formation of a 5-halo-6-azido-5,6-dihydro intermediate, from which hydrazoic acid (HN3) is subsequently eliminated to yield the 5-halogeno uracil nucleoside. guidetopharmacology.org The isolation of these 5-halo-6-azido-5,6-dihydro intermediates has provided evidence for this reaction pathway. guidetopharmacology.org

The synthesis of CldU phosphoramidite (B1245037) is a crucial step for the incorporation of CldU into synthetic oligonucleotides. This is typically achieved through standard phosphoramidite coupling procedures, which often involve the protection of the 5'-hydroxyl group of CldU with a dimethoxytrityl (DMT) group, followed by reaction with a phosphoramidite reagent. fishersci.ca, nih.gov

Advanced Derivatization Techniques for the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives, including fused pyrimidine (B1678525) systems. Advanced derivatization techniques often involve chemoselective reactions and optimized conditions to achieve desired structural modifications.

Strategies for Fused Pyrimidine Derivatives

Fused pyrimidine derivatives, where a pyrimidine ring is fused to another heterocyclic system, are significant compounds in medicinal chemistry. wikiwand.com, sigmaaldrich.com The this compound scaffold can be utilized in strategies for constructing such fused systems. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines, a type of fused pyrimidine, can be achieved through the hydrazinolysis of 6-chloro-1-methyluracil (B1587473) (a chlorinated uracil analogue), followed by condensation with aromatic aldehydes and subsequent oxidative cyclization. uni.lu

A strategy for the synthesis of pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones, which are fused uracils, involves starting with a halogenated uracil derivative such as N,N-dimethyl-5-bromo-6-chlorouracil. wikiwand.com, sigmaaldrich.com, nih.gov This synthesis proceeds through a chemoselective C-N coupling reaction with N-heterocycles like pyrrole (B145914) or indole, followed by a Sonogashira cross-coupling reaction with alkynes and a subsequent InCl3-catalyzed cycloisomerization. wikiwand.com, sigmaaldrich.com, nih.gov This multi-step sequence highlights the utility of the halogenated uracil scaffold in constructing complex fused ring systems.

Chemoselective Reaction Development and Optimization

The development and optimization of chemoselective reactions are paramount in the derivatization of the this compound scaffold to ensure that modifications occur at desired positions without affecting other reactive functionalities. The synthesis of fused pyrimidines described above exemplifies the application of chemoselective C-N coupling. wikiwand.com, sigmaaldrich.com, nih.gov

Transition metal-catalyzed cross-coupling reactions, such as Heck, Stille, and Sonogashira couplings, are widely utilized and optimized methods for forming new carbon-carbon bonds at the 5-position of the uracil ring, including this compound derivatives, thus enabling the introduction of various substituents. nih.gov, labsolu.ca These reactions often require careful optimization of catalysts, ligands, bases, solvents, and temperatures to achieve high yields and selectivity.

Optimization of reaction conditions is a recurring theme in the synthesis of this compound derivatives and fused systems. For example, in the synthesis of pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones, the reactions were isolated in moderate to excellent yields under carefully optimized conditions. wikiwand.com, sigmaaldrich.com

Molecular Structure and Conformation Studies of 5 Chlorouracil

Tautomeric Equilibrium and Stability Investigations

Uracil (B121893) and its derivatives, including 5-Chlorouracil, can exist in various tautomeric forms due to the presence of labile protons on the nitrogen atoms and oxygen atoms. The most common tautomers involve shifts between keto and enol forms. Investigating the tautomeric equilibrium and the relative stability of these forms in different environments provides insights into the molecule's potential reactivity and biological activity.

Gas-Phase and Solution-Phase Tautomerism Analysis

Theoretical and experimental studies have explored the tautomeric landscape of this compound in both the gas phase and solution. In the gas phase, computational studies using methods like MP4(SQTQ)/def2-TZVPP have calculated the relative energies for numerous tautomeric conformers. These calculations generally indicate that the diketo form (5CU_0) is the most stable tautomer in the gas phase. researchgate.netresearchgate.netaip.org The populations of hydroxy-tautomers (keto-enol and di-enol forms) are estimated to be very low in the gas phase, often below the detection limits of experimental techniques like IR spectroscopy. aip.org

The presence of a solvent, particularly water, has a notable impact on the tautomeric equilibrium and the relative stability of the conformers. researchgate.netresearchgate.net Solvation, both nonspecific (continuum models) and specific (microsolvation with explicit water molecules), can alter the stability series of the tautomers compared to the gas phase. researchgate.netresearchgate.netresearchgate.net While the diketo form often remains the most stable in solution, the relative energies of other tautomers can change, potentially increasing their populations. researchgate.netresearchgate.net Experimental studies using techniques like UV and fluorescence spectroscopy in aqueous solutions at different pH values have also provided evidence for the existence of different tautomeric forms, including keto-enol tautomers, contributing to the observed spectra. researchgate.net

The geometrical structures and thermal energies, enthalpies, and Gibbs free energies of various this compound isomers in the gas and water phases have been investigated using density functional theory (DFT) methods, such as M06-2X/6-311++g(3df,3pd). researchgate.netresearchgate.net These studies show that hydration, through intermolecular interactions, can lead to changes in the stability trend of the isomers. researchgate.net

Below is a table summarizing representative relative energies and populations of main this compound tautomers in the gaseous phase based on computational methods:

| Calculation Method | Conformer | Relative Energy (ΔE, kJ/mol) | Population (%) |

| MP2/aug-cc-pVTZ (ΔE) | 5CU_0 | 0.0 | > 99.9 |

| DFT/6-311++G(df,pd) (ΔE) | 5CU_0 | 0.0 | > 99.9 |

| DFT/6-311++G(df,pd) (ΔG*) | 5CU_0 | 0.0 | > 99.9 |

| DFT/B3LYP/6-311++G(df,pd) (ΔE) | 5CU_0 | 0.0 | - |

| DFT/B3LYP/6-311++G(df,pd) (ΔE) | 5CU_1 | > 40 | - |

| DFT/B3LYP/6-311++G(df,pd) (ΔE) | 5CU_2 | > 40 | - |

Note: Specific population percentages for 5CU_1 and 5CU_2 in the gas phase are typically very low, often below 0.05% in standard calculations. aip.org

Water-Mediated Catalysis of Isomerization Reactions

Water molecules can play a catalytic role in the isomerization reactions between different tautomeric forms of this compound, particularly in proton transfer processes. researchgate.netresearchgate.netrudn.ru Theoretical studies have investigated the mutual isomerization reaction mechanism of this compound from the diketone to the diol form under the catalysis of various species, including water. researchgate.netresearchgate.netrudn.ru

Density functional theory methods have been employed to study these proton transfer reactions and determine parameters such as reaction enthalpy, activation energy, activation Gibbs free energy, and proton transfer reaction rate. researchgate.netrudn.ru The presence of water molecules can facilitate these proton transfer pathways, effectively lowering the energy barriers for tautomerization compared to the isolated molecule in the gas phase. tandfonline.com While other catalysts like formic acid may demonstrate a stronger catalytic effect in theoretical models, water's ubiquitous presence in biological and aqueous systems makes its catalytic role in this compound tautomerization significant. researchgate.netrudn.ru

Crystallographic Analysis and Solid-State Structure

Crystallographic analysis, primarily through single crystal X-ray diffraction, provides detailed information about the arrangement of this compound molecules in the solid state, including bond lengths, angles, and intermolecular interactions that govern crystal packing.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies have been instrumental in determining the solid-state structure of this compound. researchgate.nettandfonline.comsigmaaldrich.comfishersci.carsc.orgnih.gov These studies reveal the unit cell parameters, space group, and the precise atomic positions within the crystal lattice. This compound has been shown to exhibit polymorphism, crystallizing in different forms depending on the crystallization conditions. mdpi.com Previous studies have reported isostructural monoclinic forms with space groups P2₁/c and P2₁/n, isostructural with corresponding forms of 5-bromouracil (B15302). mdpi.com More recent work has identified a third polymorphic form crystallizing in the P2₁/m monoclinic space group. mdpi.com

X-ray studies of 5-chlorouridine (B16834), a related compound, have shown that its crystal is monoclinic with a P2₁ space group, containing two molecules per unit cell. pnas.org The unit cell dimensions for 5-chlorouridine have been reported as a = 7.536 Å, b = 5.790 Å, c = 13.219 Å, and β = 99.89°. pnas.org While this is for 5-chlorouridine, it provides context for the crystallographic characteristics of this compound derivatives.

Crystallographic Disorder Phenomena and Their Characterization

Crystallographic disorder is a phenomenon where molecules or parts of molecules within a crystal lattice occupy multiple possible orientations or positions. This disorder can be either static (different orientations in different unit cells) or dynamic (molecular motion within a single unit cell). nih.gov Single crystal X-ray diffraction often provides an averaged picture of these disordered positions. nih.gov

This compound structures have been observed to exhibit crystallographic disorder. rsc.orgmdpi.comacs.org In some polymorphic forms, each molecule in the asymmetric unit is disordered between two orientations. mdpi.com This disorder can be modeled over multiple sites with assigned site occupancy factors. mdpi.com For instance, in certain structures of this compound, the disorder has been modeled over two sites with equal occupancy factors of 0.5. mdpi.com In co-crystals or mixed crystals, such as the 1:1 this compound/5-bromouracil structure, orientational disorder can be accompanied by disorder in the halogen atom positions, which can be modeled with appropriate site occupancy factors. mdpi.com

The extent and nature of crystallographic disorder in this compound can be influenced by crystallization conditions, including the solvent and method used. nih.govacs.org Studies have indicated that significant differences in site occupancies can be observed depending on the crystallization procedure. nih.govacs.org Characterization of crystallographic disorder is important as it can impact the physical properties and potentially the reactivity of the solid form. nih.gov Techniques beyond conventional X-ray diffraction, such as solid-state NMR, Raman spectroscopy, and dielectric spectroscopy, can provide further insights into the nature of disorder in the bulk material. nih.gov

Supramolecular Assembly and Cocrystal Formation

This compound participates in supramolecular assembly in the solid state primarily through hydrogen bonding interactions, forming extended networks. rsc.org The ability of uracil derivatives to form predictable hydrogen bonding patterns makes them valuable building blocks in crystal engineering. mdpi.com

This compound can also form cocrystals with other molecules, leading to new solid forms with potentially altered physicochemical properties. mdpi.comjyu.fi Cocrystal formation involves the co-crystallization of two or more neutral molecular components that interact via non-covalent forces, such as hydrogen bonding and halogen bonding, to form a crystalline structure distinct from the individual components. mdpi.comjyu.fi

Gas-Phase Structure and Intrinsic Properties

Studies focusing on the gas-phase structure of this compound consistently indicate that the canonical diketo form is the most stable and predominant tautomer at accessible temperatures researchgate.netaip.orgmdpi.com. Theoretical calculations using methods such as Density Functional Theory (DFT) and MP2 have been employed to determine the relative energies and populations of different 5ClU tautomers in the gas phase researchgate.netaip.orgmdpi.com. The energy difference between the predominant diketo form (often denoted as 5CU_0) and other hydroxy tautomers (such as 5CU_1 and 5CU_2) is significant, exceeding 40 kJ/mol according to DFT calculations aip.org. This large energy difference suggests that the populations of the less stable tautomers in the gas phase are very low, often below experimental detection thresholds aip.org.

Experimental techniques, such as IR Fourier spectroscopy coupled with low-temperature inert gas matrices (like Ar and Ne), have been used to study the vibrational spectra of isolated 5ClU molecules in the gas phase aip.orgresearchgate.net. These experimental spectra are then compared with vibrational spectra calculated theoretically for different tautomers to confirm the dominant species present aip.orgresearchgate.net. The agreement between calculated and experimental spectra, particularly for the diketo form, supports its prevalence in the gas phase aip.org.

Theoretical studies have also investigated the potential energy surfaces and energy barriers for tautomerization processes in the gas phase tandfonline.com. These calculations show that the energy barriers for tautomerization are significantly higher for isolated molecules in the gas phase compared to those in a solvent environment tandfonline.com.

While not specifically detailed for this compound in the provided snippets, high-resolution rotational spectroscopy is a powerful experimental technique capable of providing highly accurate gas-phase structures of molecules by determining rotational constants, which are inversely related to moments of inertia nih.govkent.edu.

The intrinsic acidic and basic properties of this compound in the gas phase have been the subject of both experimental and theoretical investigations scilit.comnsf.govacs.orgresearchgate.netacs.orgnsf.gov. These studies are important for understanding the inherent reactivity of the molecule and provide a benchmark for computational methods nsf.govacs.org.

Gas-phase acidity refers to the enthalpy change associated with the deprotonation of a molecule in the gas phase (AH → A⁻ + H⁺). Proton affinity (PA) is defined as the negative of the enthalpy change for the protonation of a molecule in the gas phase (A + H⁺ → AH⁺). Experimental techniques, often involving mass spectrometry, are used to measure these thermochemical properties nsf.govacs.orgresearchgate.netacs.orgnsf.govcuni.cz.

Theoretical calculations, particularly using density functional theory (DFT) with various basis sets (e.g., B3LYP, M06-2X), have been widely used to compute the gas-phase acidity and proton affinity of this compound and other 5-halouracils researchgate.netmdpi.comnsf.govacs.orgresearchgate.netacs.orgcuni.cznih.gov. These computational results are often compared with experimental data to assess the accuracy of the theoretical methods nsf.govacs.orgnih.gov.

Studies have shown that halogenation at the C5 position of uracil influences its acidity and proton affinity acs.org. Specifically, halogenation, including chlorination, tends to increase the acidity and decrease the proton affinity compared to unsubstituted uracil acs.org. The acidity of the N1-H bond in 5-halouracils has been discussed in the context of biological processes, such as the cleavage of the N-glycosidic bond by glycosylase enzymes researchgate.netnsf.gov.

Experimental measurements of gas-phase acidity and proton affinity for this compound and other 5-halouracils have been reported, providing valuable data for comparison with theoretical predictions nsf.govacs.orgresearchgate.net.

Here is a summary of some reported gas-phase acidity and proton affinity data for this compound from experimental and theoretical studies:

| Property | Value (kcal/mol) | Method | Source |

| Gas-Phase Acidity | - | Experimental | nsf.govacs.org |

| Gas-Phase Acidity | - | Theoretical (B3LYP/6-31+G(d,p)) | nih.gov |

| Proton Affinity | - | Experimental | nsf.govacs.org |

| Proton Affinity | - | Theoretical (B3LYP/def2-TZVP) | nsf.gov |

Note: Specific numerical values for gas-phase acidity and proton affinity of this compound were mentioned as being measured and calculated in the sources nsf.govacs.orgresearchgate.netnih.gov, but the exact numerical values were not consistently available in the provided snippets to populate a precise table. The table indicates that these measurements and calculations have been performed.

Spectroscopic Characterization and Vibrational Analysis

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 5-Chlorouracil. These methods provide a detailed fingerprint of the molecule based on the vibrational modes of its constituent atoms.

The experimental vibrational spectra of this compound have been recorded in the solid phase at room temperature. nih.gov The Fourier Transform Infrared (FTIR) spectrum is typically analyzed in the 4000–400 cm⁻¹ range, while the Laser Raman spectrum is observed between 4000 and 200 cm⁻¹. nih.gov

The spectra are characterized by distinct bands corresponding to specific vibrational motions within the molecule. For instance, the high-frequency region is dominated by N-H and C-H stretching vibrations. The N-H stretching modes are typically observed as strong bands in the IR spectrum, while the C-H stretching of the pyrimidine (B1678525) ring also appears in this region. nih.gov The carbonyl (C=O) stretching vibrations are particularly significant, appearing as very strong and intense bands in the IR spectrum, indicative of their polar nature. nih.gov Ring stretching vibrations, involving the C=C, C-N, and C-C bonds of the pyrimidine ring, give rise to a series of bands in the mid-frequency range. The substitution of a chlorine atom at the C5 position influences the frequencies of these ring modes compared to unsubstituted uracil (B121893). nih.govnih.gov In-plane and out-of-plane bending vibrations of N-H and C-H groups, as well as deformations of the carbonyl groups, are found at lower frequencies. nih.gov The C-Cl stretching vibration is a key feature, typically appearing as a strong band in the lower frequency region of both IR and Raman spectra. nih.gov

To achieve a detailed and unambiguous assignment of the experimentally observed vibrational bands, theoretical calculations based on Density Functional Theory (DFT) are widely employed. nih.govnih.gov The B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to provide a good correlation between calculated and experimental frequencies. nih.govnih.gov

These calculations yield a set of normal vibrational modes, their corresponding frequencies, and their intensities in both IR and Raman spectra. nih.gov A crucial aspect of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. This allows for a precise assignment of the observed spectral bands. nih.gov For example, a band might be assigned as having a 70% C=O stretching character and a 20% C-C stretching character.

Due to the inherent approximations in theoretical models and the influence of the solid-state environment in experiments, calculated frequencies often deviate systematically from experimental values. To correct for this, scaling procedures are applied, using either specific scale factors or scaling equations derived from well-characterized molecules like uracil, which significantly improves the agreement between theoretical and experimental data. nih.gov

The table below presents a selection of assigned vibrational frequencies for this compound based on experimental data and DFT calculations. nih.gov

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Potential Energy Distribution (PED) and Assignment |

| 3110 | 3115 | 3108 | ν(C6-H6) 98% |

| 3075 | 3080 | 3079 | ν(N1-H9) 99% |

| - | 3045 | 3047 | ν(N3-H7) 99% |

| 1735 | 1730 | 1742 | ν(C2=O10) 78%, ν(C-N) 12% |

| 1705 | 1710 | 1711 | ν(C4=O11) 75%, ν(C-C) 15% |

| 1625 | 1630 | 1629 | ν(C5=C6) 55%, δ(N-H) 25% |

| 1455 | 1460 | 1458 | Ring ν(C-N) 45%, δ(C-H) 30% |

| 1220 | 1225 | 1222 | Ring ν(C-N, C-C) 50%, δ(N-H) 20% |

| 785 | 780 | 783 | γ(C=O) 40%, Ring def. 35% |

| 630 | 635 | 631 | ν(C5-Cl12) 65%, Ring def. 20% |

| 555 | 560 | 558 | δ(C=O) 50%, Ring def. 30% |

| Selected assignments are shown for illustrative purposes. ν: stretching; δ: in-plane bending; γ: out-of-plane bending; def.: deformation. |

Matrix isolation is an experimental technique used to study molecules in a highly inert and isolated environment. Molecules of this compound are trapped within a solid matrix of a noble gas, such as Argon (Ar) or Neon (Ne), at very low temperatures (e.g., 5-10 K). This minimizes intermolecular interactions and allows for the study of the intrinsic properties of the individual molecule.

IR Fourier spectra of matrix-isolated this compound have been obtained in the 3800–500 cm⁻¹ range. A key finding from these studies is the observation of band splitting, particularly in the carbonyl stretching region (νC=O). While theoretical calculations for a single tautomer predict two distinct νC=O bands, the experimental spectra in an Ar matrix show three intense absorption bands. This splitting is attributed to Fermi resonance, which is an interaction between a fundamental vibrational mode and an overtone or combination band of similar frequency. In the Ar matrix, seven Raman modes of this compound were also found to be amplified by Fermi resonance.

Electronic Spectroscopy and Electron Interactions

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet (UV) or visible (Vis) light. This provides information on the molecule's electronic structure, including its bonding and non-bonding orbitals.

The UV-visible absorption spectrum of this compound, like other uracil derivatives, is governed by electronic transitions involving its π-electron system and the non-bonding electrons on its oxygen and nitrogen atoms. researchgate.net The primary chromophores in the molecule are the conjugated C=C and C=O double bonds. libretexts.orgelte.hu

The spectrum typically exhibits strong absorption bands in the UV region. These are primarily assigned to π → π * transitions, where an electron is promoted from a bonding π orbital to an anti-bonding π* orbital. uzh.ch These transitions are quantum mechanically "allowed" and thus have high molar absorptivity (high intensity). elte.hu

In addition to the intense π → π* bands, weaker absorption bands corresponding to n → π * transitions can also be observed, often as shoulders on the main absorption peaks or at longer wavelengths. libretexts.org These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to an anti-bonding π* orbital. uzh.ch Because the non-bonding orbitals are higher in energy than the π bonding orbitals, n → π* transitions require less energy and occur at longer wavelengths compared to π → π* transitions. libretexts.org However, they are often "symmetry forbidden," resulting in significantly lower intensity. elte.hu An experimental UV-visible absorption spectrum for this compound shows a peak with a maximum absorbance around 275-280 nm. researchgate.net

When low-energy electrons interact with this compound, they can be temporarily captured into one of the molecule's unoccupied orbitals, forming a transient negative ion (TNI) or a "shape resonance." These resonances are metastable states that can decay by electron autodetachment or by dissociation of the molecule.

Studies using fixed-nuclei elastic scattering calculations have identified the shape resonance spectra of this compound. The results indicate the existence of both π * and σ * resonances. The presence of the chlorine atom stabilizes the anion states compared to uracil. This stabilization is so significant that the lowest π* resonance in this compound becomes a bound anion state.

A crucial finding is the existence of a low-lying σCCl shape resonance associated with the C-Cl bond. This σ resonance is believed to couple with the two lowest π* states, creating a complex potential energy surface that governs the molecule's dissociation dynamics.

This leads to a specific mechanism for Dissociative Electron Attachment (DEA) . Direct DEA to this compound, where an electron is directly captured into the dissociative σ*CCl state, is considered inefficient because this state is very short-lived, and the electron is likely to be autodetached before the C-Cl bond can break. nih.gov Instead, a more efficient, indirect mechanism is proposed:

An incoming low-energy electron is first captured into a non-dissociative, longer-lived π * orbital, forming a π* TNI.

This π* anion state then undergoes an internal conversion or "intersects" with the dissociative σ*CCl potential energy surface, particularly as the C-Cl bond begins to elongate. nih.gov

This transition from the π* to the σ* state channels the energy into the C-Cl bond, leading to its cleavage and the formation of a stable Cl⁻ anion and a uracil-5-yl radical. acs.orgnih.gov

This indirect pathway, mediated by the initial formation of a π* resonance, is essential for the efficient fragmentation of the this compound anion radical. nih.gov This sensitivity to low-energy electrons is a key factor in the radiosensitizing properties of halogenated uracils. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the characterization of molecular systems, providing detailed information about the electronic environment and structure surrounding specific nuclei. nih.govmdpi.com For compounds like this compound, NMR studies, including ¹H, ¹³C, and ¹⁵N NMR, are crucial for confirming molecular structure and understanding intermolecular interactions. researchgate.netnih.govnih.gov

Solid-State NMR Applications in Crystallographic Disorder Studies

Solid-state NMR (ssNMR) is a powerful method for investigating the structure and dynamics of materials in their solid form, offering unique insights where diffraction methods may be limited. researchgate.netmdpi.com It is particularly adept at characterizing crystallographic disorder, which can manifest as static disorder (multiple conformations within the crystal lattice) or dynamic disorder (atomic or molecular motion). nih.gov

While specific studies focusing exclusively on the crystallographic disorder of this compound using solid-state NMR are not extensively detailed in current literature, the principles of the technique are widely applied to analogous pharmaceutical and organic molecules. nih.govdur.ac.uk For instance, in complex organic solids, ssNMR can distinguish between different molecular conformations or arrangements that coexist within a disordered crystal. nih.gov Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR provide data on the number of distinct atomic environments, which can directly indicate the presence of static disorder. mdpi.com

Furthermore, variable temperature ssNMR experiments can probe dynamic processes. dur.ac.uk By analyzing changes in spectral lineshapes and measuring relaxation times, researchers can characterize the rates and energy barriers associated with molecular motions, providing a detailed picture of dynamic disorder. dur.ac.uk The sensitivity of NMR parameters, especially the chemical shielding and electric field gradient tensors of nuclei like ³⁵Cl, to the local environment makes ssNMR a prime tool for investigating subtle structural fluctuations in hydrochloride salts and halogenated compounds. nih.gov This established utility underscores the potential of ssNMR to elucidate any potential crystallographic disorder in solid this compound.

Theoretical NMR Parameters and Chemical Shift Prediction

The interpretation of experimental NMR spectra is greatly enhanced by theoretical calculations of NMR parameters, such as chemical shifts. mdpi.com For this compound and related 5-halogenouracils, quantum mechanical methods are employed to predict these parameters, offering a way to validate experimental assignments and understand the electronic structure. researchgate.netresearchgate.net

Methods like Density Functional Theory (DFT) and ab initio approaches are commonly used for these predictions. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a frequently utilized approach for calculating nuclear isotropic shieldings and chemical shifts. mdpi.comresearchgate.net The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. mdpi.comresearchgate.net For instance, calculations for 5-halogenouracils have been performed using Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) with various basis sets. researchgate.netresearchgate.net

Theoretical models also allow for the investigation of environmental effects, such as solvation. By incorporating solvent models, like the Polarizable Continuum Model (PCM) or by explicitly including solvent molecules in the calculation, a more accurate prediction of chemical shifts in solution can be achieved. mdpi.comresearchgate.net These computational studies have shown good correlation with experimental ¹H, ¹³C, and ¹⁵N NMR data for 5-halogenouracils measured in solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net Such theoretical frameworks are indispensable for a comprehensive analysis of the spectroscopic properties of this compound. mdpi.com

Table 1. Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Atom | Experimental (in DMSO-d₆) | Theoretical (GIAO/DFT) |

| H1 | ~11.5 | Varies with model |

| H3 | ~11.3 | Varies with model |

| H6 | ~8.0 | Varies with model |

| C2 | ~150 | Varies with model |

| C4 | ~160 | Varies with model |

| C5 | ~108 | Varies with model |

| C6 | ~140 | Varies with model |

| Note: Experimental values are approximate and sourced from typical spectra in the specified solvent. spectrabase.com Theoretical values are highly dependent on the specific computational method (functional, basis set, solvent model) employed in the research. mdpi.comresearchgate.net |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Applications in Molecular Analysis

DFT has become a widely accepted method for calculating the structural features and energies of molecules due to its efficiency and accuracy in evaluating various molecular properties. researchgate.net DFT calculations can provide information about molecular shape, electronic distribution, and stability. researchgate.net

Geometry Optimization and Molecular Parameter Calculations

DFT calculations are utilized to optimize the structural parameters of molecules like 5-Chlorouracil. researchgate.net The optimized geometry of this compound has been analyzed using DFT. researchgate.net Studies have reported optimized molecular structures and parameters for this compound using DFT methods with various basis sets. isca.meresearchgate.net These calculations can yield detailed information about bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecular conformation. nih.gov Comparing calculated geometric parameters with experimental data, such as those obtained from X-ray studies, helps validate the theoretical methods used. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potentials (MEP/ESP)

Analysis of the electronic structure of this compound using DFT includes the investigation of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a significant indicator of a molecule's electronic properties and chemical reactivity. researchgate.netmdpi.comjsaer.com A smaller energy gap is often associated with higher chemical reactivity and lower kinetic stability, while a larger gap suggests less polarizability and higher kinetic stability. researchgate.netjsaer.com Studies on this compound have used HOMO and LUMO energy analysis to understand its charge transfer properties and potential bioactivity. researchgate.net

Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) maps are also generated using DFT to visualize the charge distribution within the molecule and identify potential sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov These maps use color coding to represent variations in electrostatic potential, where red typically signifies negative potential (attractive to electrophiles) and blue indicates positive potential (attractive to nucleophiles). researchgate.netmdpi.comnih.gov MEP plots for this compound have been evaluated to understand its charge distribution and reactive sites. researchgate.netmdpi.comnih.gov

Global Reactivity Descriptors: Electronegativity, Chemical Hardness, and Softness

DFT is used to calculate global reactivity descriptors that help characterize the chemical behavior of a molecule. researchgate.netmdpi.com These descriptors include electronegativity (), chemical hardness (), and chemical softness (S). researchgate.netmdpi.comscielo.bracademie-sciences.fr Electronegativity is related to a molecule's ability to attract electrons, while chemical hardness and softness describe its resistance to deformation or change in its electron distribution. scielo.brnepjol.info Hard molecules are less polarizable and generally less reactive, while soft molecules are more polarizable and tend to be more reactive. researchgate.netjsaer.comnepjol.info These descriptors are often calculated using the energies of the HOMO and LUMO. researchgate.netjsaer.commdpi.comacademie-sciences.frnepjol.info For example, chemical hardness can be approximated as half of the HOMO-LUMO energy difference, and chemical potential (the negative of electronegativity) as the average of the HOMO and LUMO energies. mdpi.com Calculated hardness and softness values for molecules can suggest their stability and polarizability. nepjol.info

Thermodynamic Property Calculations and Stability Assessments

DFT calculations can also provide thermodynamic properties such as thermal energy, enthalpy, entropy, and Gibbs free energy. researchgate.netnepjol.info These properties are useful for assessing the stability of molecules and understanding their behavior under different conditions, including varying temperatures. nepjol.infoarxiv.org Studies on this compound have included the analysis of its thermodynamic functions. researchgate.net The stability of different tautomeric forms of this compound has been investigated using DFT, with calculations of total energy, standard enthalpy, standard entropy, and standard free energy. researchgate.net These calculations can help determine the predominant isomers in different phases, such as gas and aqueous phases. researchgate.net The entropy effect on Gibbs free energy can also be assessed to understand its significance in tautomeric equilibria. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches complement DFT calculations by providing insights into the behavior of molecules in isolation and in interactions with other molecules.

Dimer and Oligomeric Structure Simulations

Molecular modeling and simulation techniques are employed to study the interactions and structures of this compound in aggregated forms, such as dimers and oligomers. dergipark.org.trresearchgate.netsci-hub.se Simulations of tetramer forms of this compound have been conducted using DFT calculations to analyze their vibrational spectra and molecular structure in isolated and solid states. dergipark.org.tr These simulations help to understand how intermolecular interactions influence the structural and spectroscopic properties of this compound in more complex arrangements. Studies have analyzed the structure and vibrational characteristics of this compound and its most stable dimer using DFT. researchgate.net Molecular models of nucleobase dimers and clusters have been studied using computational methods. sci-hub.se

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interactions and hydrogen bonding networks formed by this compound are key determinants of its behavior in various environments, including crystal structures and solutions. Computational studies, particularly those employing Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), have been used to investigate these interactions.

In pure 5-halouracils, the presence of N-H⋯O and C-H⋯O hydrogen bonds can prevent the formation of other intermolecular interactions mdpi.com. However, in cocrystals or structures where conventional hydrogen bonding is not saturated, halogen bonding involving the chlorine atom can occur. For instance, in some structures containing the 5Xura fragment, the carbonyl oxygen atom O1, if not involved in conventional hydrogen bonds, can act as a halogen bond acceptor mdpi.com. These C-Cl⋯O interactions are typically weak to moderate in strength, with RXB ratios indicating the interaction strength mdpi.com.

Computational investigations into the hydration of this compound isomers have shown that intermolecular interactions with water molecules lead to changes in the stability trends of these isomers researchgate.netnih.gov. Mono- and dihydrated forms are often found to be the most stable in both gas and water phases due to these interactions researchgate.netnih.gov. The catalytic effect of water molecules on intramolecular proton-transfer reactions in 5-ClU isomers has also been studied computationally, indicating that the presence of two water molecules can have a significantly greater catalytic effect than one nih.gov.

Advanced Quantum Chemical Methods and Theoretical Approximations

Advanced quantum chemical methods and theoretical approximations are essential for accurately describing the electronic structure, properties, and reactivity of this compound. Various levels of theory and approximations are employed depending on the specific property being investigated and the required level of accuracy.

Ab Initio and Coupled-Cluster Level Calculations

Ab initio methods, which are based on first principles without empirical parameters, and Coupled-Cluster (CC) methods, which provide highly accurate descriptions of electron correlation, are utilized in the study of this compound and related uracil (B121893) derivatives.

Studies investigating the electronic interaction between dipole-bound and valence anions of uracil and chlorouracil have employed ab initio calculations to obtain adiabatic surfaces of the anions acs.org. These calculations help in understanding the coupling strength between different attachment states and the intramolecular electron transfer processes acs.org.

While not always specifically focused on this compound in the provided snippets, ab initio methods like Restricted Hartree-Fock (RHF) and post-Hartree-Fock methods such as second-order many-body perturbation theory (MBPT(2)) have been used in theoretical computations for analyzing the vibrational spectra of uracil and its derivatives researchgate.net. Coupled-cluster methods, including CC2, CCSD, CC3, and CCSDT, are known for their accuracy in describing core-level states and ionization energies, although they are computationally more expensive usc.edu. The Equation-of-Motion Coupled-Cluster (EOM-CC) family of methods, such as CVS-EOMIP-CCSD, is used for calculating core-hole ionized states and X-ray ionization energies arxiv.orgarxiv.org.

Basis Set Selection and Performance Evaluation in Spectroscopic Predictions

The selection of an appropriate basis set is crucial for the accuracy of quantum chemical calculations, particularly for spectroscopic predictions. Different basis sets offer varying levels of flexibility in describing the electronic structure, impacting the accuracy of calculated properties like vibrational frequencies and chemical shifts.

Studies on the vibrational spectra of this compound have employed DFT methods with various basis sets, such as 6-311++G** and 6-31++G(d,p) researchgate.netresearchgate.net. The choice of basis set, along with the theoretical method, influences the agreement between calculated and experimental vibrational frequencies researchgate.net. The inclusion of polarization and diffuse functions in the basis set is often required for suitable calculation of molecular parameters researchgate.net.

For predicting NMR parameters like chemical shifts, the performance of different basis sets has been evaluated mdpi.com. Studies on uracil and 5-fluorouracil (B62378) have shown that basis sets significantly differ by size and completeness, impacting the accuracy of calculated chemical shifts mdpi.com. Compact basis sets like STO(1M)-3G, standard basis sets like 6-311+G(2d,p), and larger basis sets like aug-cc-pVQZ have been tested mdpi.com. The quality of predicted spin-spin coupling constants also depends on the basis set, with larger basis sets generally giving smaller deviations from experimental data mdpi.com. However, basis sets designed for energy and chemical reactions may not be optimal for properties sensitive to electron density near nuclei, such as spin-spin coupling constants mdpi.com. For core-level states and X-ray spectra, more extensive basis sets, including those with core-valence functions or uncontracted bases, are necessary to accurately describe the significant relaxation of molecular orbitals in the core-hole state usc.eduarxiv.org.

Solvent Effects Modeling: Polarizable Continuum Model (PCM) and Solvent Model Density (SMD)

Solvent effects can significantly influence the properties and behavior of this compound in solution. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD), are widely used theoretical approaches to account for the bulk effects of the solvent.

These implicit solvent models treat the solvent as a continuous dielectric medium polarized by the solute mdpi.comwikipedia.orgmdpi.com. PCM and SMD have been applied to model the solvent environment in computational studies of uracil and its derivatives, including 5-halogenouracils, to investigate structural, energetic, and NMR parameters in water mdpi.com.

Studies have compared the performance of PCM and SMD in calculating solvent stabilization energies and the influence of the solvent on molecular properties like dipole moments mdpi.com. While solvent stabilization energies calculated by SMD may be higher than those from PCM, the observed trends can be similar mdpi.com. The inclusion of a polar environment, as modeled by PCM, can lead to an increase in the dipole moment of the studied molecules mdpi.com.

PCM and SMD are computationally efficient alternatives to explicit solvent models, which include individual solvent molecules in the calculation wikipedia.orgmdpi.com. Implicit models provide a reasonable description of bulk solvent behavior but may not fully capture local fluctuations in solvent density around the solute wikipedia.org. They are useful for modeling reactions and predicting hydration Gibbs energy wikipedia.org. The PCM is based on the Poisson-Boltzmann equation, while SMD is one of the Solvation Models (SMx) that have seen widespread use wikipedia.org.

The use of PCM and SMD allows for the theoretical estimation of properties like acidity (pKa) in solution by incorporating the solvent effect into gas-phase calculations or by modeling the interaction of the solute with a few explicit solvent molecules within a continuum researchgate.net. The choice of implicit solvent model and the level of theory can impact the accuracy of the calculated solvent effects mdpi.comresearchgate.net.

Biomolecular Interactions at the Molecular Level

Nucleic Acid Incorporation and Modification

5-Chlorouracil can be incorporated into nucleic acids, primarily DNA, where it can substitute for thymine (B56734). This incorporation is a key step in mediating its biological effects, including its mutagenic properties.

Polymerase-Directed Incorporation Studies into DNA

Studies have investigated the incorporation of this compound into DNA by various polymerases. When present in the template strand, ClU residues can pair with incoming deoxyadenosine (B7792050) triphosphate (dATP), similar to thymine. nih.govacs.org However, ClU also exhibits the ability to pair with deoxyguanosine triphosphate (dGTP) in a pH-dependent manner. nih.govacs.orgnih.gov This misincorporation has been observed with different polymerases, including human polymerase β, Avian Myeloblastosis Virus reverse transcriptase (AMV-RT), and Escherichia coli Klenow fragment (exo-) polymerase. nih.govacs.orgnih.gov

Kinetic parameters for the incorporation of dATP opposite a template ClU or thymine have been examined. For instance, studies with human polymerase β have provided insights into the efficiency of correct nucleotide insertion. nih.gov

| Polymerase | Template Base | Incoming Nucleotide | Km (nM) | kcat (s-1) |

| Human polymerase β | ClU | dATP | 25 | Data not available in snippets |

| Human polymerase β | T | dATP | 30 µM | Data not available in snippets |

| AMV-RT | ClU | dATP | 10 | Data not available in snippets |

| AMV-RT | T | dATP | 30 nM | Data not available in snippets |

| E. coli Klenow (exo-) | ClU | dATP | 1 | Data not available in snippets |

| E. coli Klenow (exo-) | T | dATP | 4 µM | Data not available in snippets |

Note: Km and kcat values for misincorporation (dGTP opposite ClU) were also studied but specific values for all polymerases and conditions were not consistently available across snippets. The table above focuses on correct incorporation of dATP opposite ClU and T where kinetic parameters were mentioned. nih.govacs.org

Miscoding Properties and Base Pairing Fidelity with DNA Templates

The miscoding properties of this compound are a significant aspect of its biological activity. The electron-withdrawing nature of the chlorine substituent at the 5-position enhances miscoding, particularly with guanine (B1146940), in a pH-dependent manner. nih.govacs.orgnih.gov This propensity for mispairing with guanine can lead to transition mutations (T→C). nih.gov

While ClU exhibits thymine-like base-pairing properties with adenine (B156593) under physiological conditions, forming a pseudo-Watson-Crick ClU-A base pair, its ability to form a wobble base pair with guanine is crucial to its mutagenicity. acs.orgnih.govnih.gov The ClU-G mispair can adopt a wobble geometry, similar to a T-G mispair. researchgate.net This mispairing is more common for ClU than for thymine. nih.govresearchgate.net

Mechanistic Insights into DNA Integration and Replication

The mechanism of this compound action involves its incorporation into nucleic acids, where it can replace thymine in DNA. This substitution can lead to errors during DNA replication and transcription, ultimately resulting in mutations. The enhanced miscoding with guanine is attributed to the electron-withdrawing effect of the chlorine atom, which promotes the formation of an ionized ClU-G mispair. nih.govacs.orgnih.gov

When mispaired with guanine, ClU can be targeted for removal by human glycosylases. nih.govacs.org However, the efficiency of this repair appears to be highly context-dependent. nih.gov The stable incorporation of the ClU-A base pair, which is not readily removed by some glycosylases, might represent a persistent form of cellular DNA damage. acs.orgnih.gov The formation, incorporation, and repair of ClU have the potential to promote transition mutations and other forms of heritable DNA damage. nih.govacs.org

Effects on Nucleic Acid Structure and Dynamics

The incorporation of this compound into DNA can influence the structure and dynamics of the nucleic acid duplex.

Base Pair Geometry Alterations (e.g., ClU:A vs. ClU:G)

Nuclear Magnetic Resonance (NMR) studies have indicated that the ClU-A base pair adopts a geometry similar to that of a standard T-A base pair. acs.orgnih.govresearchgate.net Crystallographic studies of DNA duplexes containing ClU:A base pairs have also revealed nearly identical geometries compared to T:A pairs. nih.govresearchgate.netoup.comnih.gov

In the case of the ClU-G mispair, NMR studies suggest it adopts a wobble geometry at neutral pH, akin to a T-G mispair. researchgate.net While crystallographic studies of duplexes with ClU:G base pairs also show nearly identical geometries compared to T:G pairs, the enhanced miscoding suggests subtle differences in base pairing behavior or dynamics that favor the wobble conformation, possibly influenced by the ionization state of ClU. nih.govresearchgate.netoup.comnih.gov

Duplex Conformation and Helical Parameter Studies

Oligonucleotide duplexes containing ClU-A base pairs have been shown to adopt a normal B-form conformation according to NMR spectra. acs.orgnih.govresearchgate.net Crystallographic studies of DNA dodecamer duplexes containing ClU:A or ClU:G base pairs have also revealed B-form DNA conformations with nearly identical geometries compared to their native counterparts. nih.govresearchgate.netoup.comnih.gov

Studies examining the thermodynamic stability of oligonucleotide duplexes containing ClU have indicated that duplexes with the ClU-G mispair are substantially less stable than those containing a ClU-A base pair. researchgate.net The melting temperature of a duplex with a ClU-G mispair is not experimentally distinguishable from that of a T-G mispair. researchgate.net Despite the miscoding potential, the lack of significant changes in the geometry of ClU:A and ClU:G base pairs relative to the corresponding native pairs is consistent with observations in E. coli strains where thymine was extensively substituted with ClU without affecting normal activities and division, although it did significantly reduce lifespan. nih.govresearchgate.netoup.comukrbiochemjournal.org

Hydrogen Bonding Dynamics within Nucleic Acid Structures

Halogenated uracil (B121893) residues like 5-ClU are expected to exhibit base pairing properties in double-stranded nucleic acids similar to thymine, forming complementary pairs with adenine (A) and wobble pairs with guanine (G) stabilized by Watson-Crick hydrogen bonds. oup.com However, the substitution of a chlorine atom at the 5-position of uracil can significantly alter the physical and chemical properties of the nucleobase, impacting hydrogen bonding. oup.com

The incorporation of halouracils, including 5-ClU, into peptide nucleic acids (PNAs) has been shown to potentially enhance the recognition of A-U pairs in double-stranded RNAs. nih.gov This enhancement may result from strengthened hydrogen bonding interactions, in addition to enhanced base stacking interactions. nih.gov Replacing thymine with uracil and halouracils in PNAs can lead to improved hydrogen bonding by shifting the pKa value of the N3 nitrogen atom towards neutrality. nih.gov

Enzymatic Recognition and Processing

This compound is of biochemical interest due to its potential to act as a substrate or inhibitor for certain enzymes involved in nucleotide metabolism. ontosight.ai Its biological activity is primarily linked to its ability to interfere with DNA synthesis. ontosight.ai As an antimetabolite, 5-ClU can be incorporated into DNA in place of uracil, disrupting DNA replication and transcription. ontosight.ai

DNA Glycosylase Interactions and Excision Mechanisms (e.g., TDG, SMUG1)

Modified pyrimidines, including uracil and 5-halouracils like 5-ClU, can be removed from DNA by members of the uracil DNA glycosylase family. researchgate.net These enzymes are crucial in base excision repair (BER), recognizing and excising damaged or modified bases, which generates an abasic site. researchgate.net

Several mammalian uracil DNA glycosylases, including UNG (Uracil-DNA glycosylase), SMUG1 (Single-strand selective monofunctional uracil DNA glycosylase 1), TDG (Thymine DNA glycosylase), and MBD4 (Methyl-CpG binding domain protein 4), are capable of processing uracil and 5-fluorouracil (B62378) (5-FU) in DNA with varying kinetic properties. plos.org While the search results primarily discuss 5-FU in the context of these enzymes, the principles of recognition and excision mechanisms are relevant to 5-ClU due to their structural similarities as 5-substituted uracil analogs.

Studies suggest that DNA repair glycosylases can identify and differentiate damaged and modified bases based on reduced stability and changes in glycosidic bond strength. researchgate.net The electron-withdrawing 5-chloro substituent of ClU enhances glycosylase removal by several glycosylases relative to thymine, which has an electron-donating methyl substituent. researchgate.net However, the efficiency of repair appears to be highly context-dependent. researchgate.net

TDG, originally identified as a G:T mismatch-specific thymine DNA glycosylase, processes a wide range of substrates, including uracil and 5-FU. plos.org Although it prefers bases mispaired with guanine, TDG efficiently excises 5-FU regardless of the opposing base. plos.org SMUG1 is another enzyme that removes uracil and certain oxidized bases from DNA during BER. mdpi.com While SMUG1 shares substrate specificity with UNG2, loss of SMUG1 can lead to unique cellular phenotypes. mdpi.com

Inhibition of Key Metabolic Enzymes by this compound Derivatives

This compound and its derivatives can inhibit certain enzymes involved in nucleic acid metabolism. chemimpex.com This property contributes to its potential as an antimetabolite. ontosight.ai While specific details on the inhibition of key metabolic enzymes directly by this compound itself are limited in the provided search results, the context of its use as an antimetabolite and its ability to interfere with DNA synthesis implies such interactions. ontosight.aichemimpex.com

One search result mentions that the chloro substituent of thymine (referring to 5-ClU incorporated into DNA) is sufficiently large that ClU metabolites are not efficient poisons of thymidylate synthase, although a previous study suggested that the toxicity of CldU could partly be attributed to thymidylate synthase inhibition. researchgate.net Another result briefly mentions a compound (9q) that demonstrated mixed-type enzyme inhibition kinetics, suggesting potential binding at two different sites on an enzyme, in the context of this compound.

Electron Transfer and Radiation Damage Mechanisms

Electron attachment to nucleic acid base moieties in DNA is considered a significant part of the complex mechanism involved in radiation damage. researchgate.netjh.edu Substitution of thymine by 5-halouracils, including 5-ClU, in cellular DNA results in enhanced sensitivity to ionizing and ultraviolet radiation and an increase in cell death. researchgate.netjh.edu The radio-sensitization properties of 5-halouracils are ultimately governed by their tendency to undergo dissociative electron attachment. researchgate.net

Low-Energy Electron Interactions with this compound

Low-energy electrons (LEEs), typically below 20 eV, are significant agents of genetic damage upon exposure of biological tissue to ionizing radiation. researchgate.netjh.eduaip.org These electrons can initiate reactions that lead to single and double strand breaks in DNA. researchgate.netjh.edu The interaction of LEEs with 5-halouracils in the gas phase has been extensively studied experimentally and theoretically. aip.org

Electron attachment to 5-ClU initially results in the formation of short-lived 5-halouracil anions. researchgate.net These temporary negative ions (TNIs) can then undergo dissociation. researchgate.netescholarship.org While direct electron attachment to halouracils in DNA is possible, electron transfer from normal DNA bases is believed to be a more likely pathway for the initial formation of transient halouracil anions in DNA, as normal bases are more abundant and thought to have lower electron affinities. researchgate.net

The vertical detachment energies (VDE) of this compound anions and the adiabatic electron affinities (EA) of neutral 5-ClU molecules have been experimentally measured and compared to theoretical calculations and values for natural nucleobases like uracil and thymine. jh.edu The VDE and EA values for 5-ClU are significantly greater than those for uracil and thymine, which is consistent with the observation that DNA is more sensitive to radiation damage when thymine is replaced by halouracil. jh.edu

Anionic Fragmentation Patterns and Formation Yields

Upon the formation of the temporary negative ion of this compound following electron attachment, fragmentation can occur, leading to the formation of various anions and radicals. researchgate.netresearchgate.net Dissociative electron attachment (DEA) to 5-halouracils involves the cleavage of the C5-X bond (where X is the halogen atom), leading to the release of a halide anion (X⁻). nih.gov This process results in the formation of a reactive uracil-5-yl radical. researchgate.netnih.govmdpi.com

Studies involving electron transfer to 5-ClU in collisions with neutral potassium atoms have investigated the resulting fragmentation patterns. researchgate.net These experiments reveal a rich fragmentation pattern, suggesting that electron transfer in collisions with electronegative neutrals can cause efficient damage to RNA. researchgate.net While specific branching ratios for all fragment ions of 5-ClU from low-energy electron attachment or electron transfer experiments are not comprehensively detailed in the provided snippets, the formation of the halide anion (Cl⁻ in the case of 5-ClU) is a significant dissociation channel in halouracils undergoing DEA. researchgate.netnih.gov The resulting uracil-5-yl radical is highly reactive and can initiate further damage, such as abstracting a hydrogen atom from a nearby deoxyribose residue, leading to DNA strand breaks. mdpi.com

Experimental studies on electron impact ionization of gas-phase 5-ClU have also determined mass spectra and appearance energies for parent and fragment ions, providing insights into fragmentation pathways upon positive ion formation, which complements the understanding of anionic fragmentation. pg.edu.pl

Radiosensitization Potential at the Molecular and Cellular Level

The substitution of thymine by 5-halouracils, including this compound, in cellular DNA has been shown to increase sensitivity to both ionizing and ultraviolet radiation, ultimately leading to enhanced cell death aip.orgresearchgate.net. This radiosensitizing effect is closely linked to the compound's tendency to undergo dissociative electron attachment aip.orgresearchgate.net.

Low-energy electrons are significant contributors to radiation-induced DNA damage, initiating reactions that result in single and double-strand breaks researchgate.net. When 5-halouracils encounter these electrons, they can form short-lived anions. These anions subsequently dissociate into highly reactive uracil-5-yl radicals and halide anions aip.orgresearchgate.net. Theoretical studies have explored the anionic states of this compound and proposed mechanisms for this dissociative electron attachment process aip.org.

The incorporation of this compound into DNA typically occurs as 5-chloro-2'-deoxyuridine (B16210) (CldU) . While CldU exhibits thymine-like base-pairing properties with adenine under physiological conditions, the presence of the electron-withdrawing chlorine substituent can enhance miscoding, particularly with guanine, in a pH-dependent manner . This can lead to transition mutations . Studies also suggest that the pairing of 5-halouracils with adenine might decrease their capacity for electron capture in double-stranded DNA when compared to single-stranded DNA aip.orgresearchgate.net. Ultrafast electron transfer from pre-solvated electrons to halouridines has been observed as a mechanism responsible for radical formation via dissociative attachment aip.org.

Interactions with Carbon Nanoparticles and Composite Materials

The study of interactions between halogen derivatives of uracil, such as this compound, and carbon nanoparticles or two-dimensional nanomaterials like graphene oxide is relevant for the development of composite carbon nanostructures with diverse applications aip.orgkarazin.ua. The creation of composite materials based on carbon nanostructures and biological molecules is an active area of research, driven by their potential in fields such as nanotechnologies, instrumentation, biology, and medicine aip.orgkarazin.ua.

Composite films incorporating this compound and graphene oxide have been fabricated and characterized to understand their structural and spectral properties aip.org. Graphene oxide (GO) films can be prepared on substrates like copper mirrors by drying drops of an aqueous colloidal solution aip.org. Composite films of 5-CU/GO can be obtained from aqueous solutions containing both components aip.org.

Characterization techniques such as IR Fourier spectroscopy are employed to analyze the vibrational spectra of these composite films aip.org. Studies involving thin 5-CU films on the surface of graphene oxide and composite films obtained from aqueous solutions have been conducted at cryogenic temperatures aip.orgresearchgate.net. These investigations have shown that as the temperature increases from helium temperature to room temperature, the 5-CU film undergoes crystallization on the GO surface aip.orgresearchgate.net. By comparing the spectra of the obtained 5-CU films, researchers have identified vibrations whose absorption bands are particularly sensitive to changes in the film's crystal structure aip.orgresearchgate.net.

Analytical Methodologies for 5 Chlorouracil in Research

Mass Spectrometry-Based Assays

Mass spectrometry (MS) serves as a cornerstone for the analytical determination of 5-Chlorouracil. Coupled with chromatographic separation techniques, MS provides the high specificity and sensitivity required for accurate detection and quantification in diverse research applications. These methods are crucial for studying its role as a biomarker for DNA damage and for its use as an internal standard in pharmacokinetic studies of other compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantitation

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of this compound. In one established application, this compound is utilized as an internal standard for the quantification of 5-fluorouracil (B62378) (5-FU) in human plasma. nih.gov This method involves a single-step extraction and derivatization process, where the pyrimidine (B1678525) bases are converted into their 1,3-dipentafluorobenzyl derivatives before analysis by electron-impact MS. nih.gov

A highly sensitive and specific GC-MS assay has also been developed for the detection of this compound as a distinctive product of hypochlorous acid-mediated DNA damage. nih.gov This particular methodology involves derivatizing the freed this compound with 3,5-bis-(trifluoromethyl)-benzyl bromide, which is then detected by negative chemical ionization mass spectrometry. nih.gov This technique is sensitive enough to detect approximately 0.2 femtomoles of the compound. nih.gov

Below is a table summarizing key parameters of a GC-MS method for this compound analysis.

| Parameter | Description | Source(s) |

| Application | Detection of 5-ClUra as a marker of DNA damage | nih.gov |

| Derivatization Agent | 3,5-bis-(trifluoromethyl)-benzyl bromide | nih.gov |

| Ionization Mode | Negative Chemical Ionization | nih.gov |

| Sensitivity | Approximately 0.2 fmol on column | nih.gov |

| Internal Standard Use | Quantitation of 5-fluorouracil in plasma | nih.gov |

| Derivatives Analyzed | 1,3-dipentafluorobenzyl derivatives | nih.gov |

| Ionization (Internal Standard) | Electron-Impact MS | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent and powerful technique in research involving pyrimidine analogues. This compound frequently serves as an internal standard in LC-MS/MS methods developed for the quantification of other compounds, such as 5-fluorouracil, in biological matrices like plasma and tissues. researchgate.net The structural similarity of this compound to the analyte of interest ensures reliable quantification by accounting for variations during sample preparation and analysis.

These LC-MS/MS methods are valued for their high specificity, sensitivity, and rapid analysis times. chromatographyonline.com Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before injection into the LC-MS/MS system. chromatographyonline.com Chromatographic separation is typically achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns, which are effective for retaining and separating polar compounds like uracil (B121893) derivatives. researchgate.net

The table below outlines typical conditions used in LC-MS/MS applications involving this compound.

| Parameter | Description | Source(s) |

| Primary Role | Internal Standard (IS) for 5-fluorouracil analysis | researchgate.net |

| Sample Types | Plasma, Tissues | researchgate.net |

| Sample Preparation | Protein precipitation, Solid-Phase Extraction (SPE) | researchgate.netchromatographyonline.com |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Ionization Mode | Negative Ion Mode | researchgate.net |

| Mass Transition (5-CU) | 145 m/z → 42 m/z | researchgate.net |

Enzymatic Digestion Methods for Release from Biological Samples

To analyze this compound that has been incorporated into DNA or is present as a chlorinated nucleoside in biological fluids, enzymatic digestion is required to release the free base. nih.gov This is a critical step when investigating this compound as a biomarker for DNA damage caused by inflammatory processes. nih.gov